molecular formula C9H14N2 B8666694 1-Methyl-1-phenethylhydrazine

1-Methyl-1-phenethylhydrazine

Cat. No.: B8666694
M. Wt: 150.22 g/mol
InChI Key: NYLHEAVZPYYUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-phenethylhydrazine is an organic compound with the molecular formula C9H14N2. It is also known by its IUPAC name, 1-methyl-2-phenylethylhydrazine.

Preparation Methods

The synthesis of 1-Methyl-1-phenethylhydrazine typically involves the reaction of phenylethylamine with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-1-phenethylhydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1-phenethylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenethylhydrazine involves its interaction with monoamine oxidase (MAO) enzymes. It acts as a mechanism-based inhibitor of MAO, forming a covalent adduct with the enzyme and thereby inhibiting its activity. This inhibition affects the metabolism of neurotransmitters, which can have various physiological effects .

Comparison with Similar Compounds

1-Methyl-1-phenethylhydrazine can be compared with other hydrazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-1-(2-phenylethyl)hydrazine

InChI

InChI=1S/C9H14N2/c1-11(10)8-7-9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3

InChI Key

NYLHEAVZPYYUJZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)N

Origin of Product

United States

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